molecular formula C7H3BrF4O B068666 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene CAS No. 168971-68-4

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

Cat. No. B068666
M. Wt: 259 g/mol
InChI Key: KZMHSGBETSENAT-UHFFFAOYSA-N
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Patent
US08916566B2

Procedure details

A solution of 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene (8 g, 30.8 mmol) in 170 mL of THF was cooled to −40° C., and then i-PrMgBr (0.4 mol/L in THF, 91 mL) was injected. After being stirred for 3 h, CO2 was injected for 2 h at 0° C. The mixture was washed with 1M HCl aqueous solution, separated. The aqueous layer was extracted with CH2Cl2. The combined organic layers were dried over Na2SO4, and concentrated under reduced pressure. The residue was washed with petroether to give the title compound (6 g, 87% yield): 1H NMR (400 MHz, CDCl3): δ ppm 7.05-7.12 (m, 2H), 8.10 (t, J=8.4 Hz, 1H).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
91 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]([F:12])([F:11])[F:10])=[CH:4][C:3]=1[F:13].C([Mg]Br)(C)C.[C:19](=[O:21])=[O:20]>C1COCC1>[F:13][C:3]1[CH:4]=[C:5]([O:8][C:9]([F:12])([F:11])[F:10])[CH:6]=[CH:7][C:2]=1[C:19]([OH:21])=[O:20]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OC(F)(F)F)F
Name
Quantity
170 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
91 mL
Type
reactant
Smiles
C(C)(C)[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
After being stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with 1M HCl aqueous solution
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
The residue was washed with petroether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(C(=O)O)C=CC(=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.